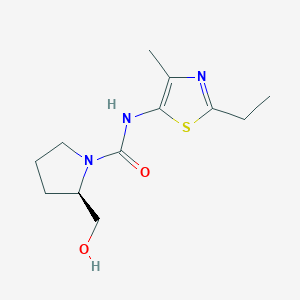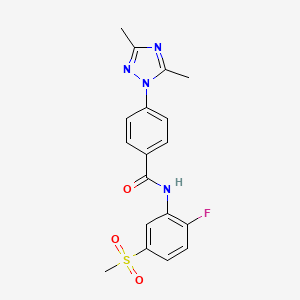![molecular formula C16H21F3N2O2 B6622719 2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide](/img/structure/B6622719.png)
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a trifluoromethylbenzene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets within the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-piperidin-4-yl]propanamide: Similar structure but with a nitro group instead of a hydroxy group.
2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of a piperidine ring.
Uniqueness
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,23)14(22)20-12-6-8-21(9-7-12)13-5-3-4-11(10-13)16(17,18)19/h3-5,10,12,23H,6-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPNFJCNVZNXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B6622638.png)
![(3-chloropyridin-4-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622643.png)
![2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide](/img/structure/B6622666.png)

![(3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B6622671.png)
![(3-fluoropyridin-4-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622672.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6622693.png)
![3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6622694.png)

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622702.png)
![3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B6622713.png)

![N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6622730.png)
![(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B6622738.png)
